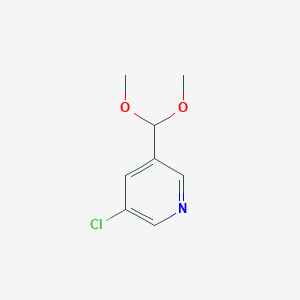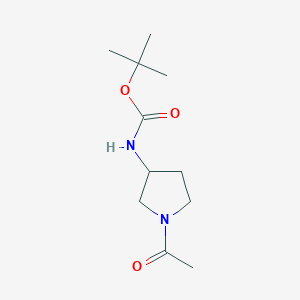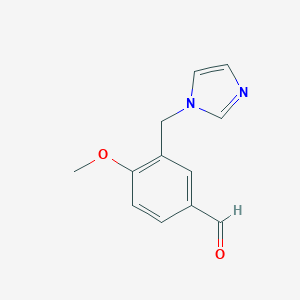![molecular formula C20H16O2 B113213 2-[4-(Benzyloxy)phenyl]benzaldehyde CAS No. 893736-26-0](/img/structure/B113213.png)
2-[4-(Benzyloxy)phenyl]benzaldehyde
Vue d'ensemble
Description
“2-[4-(Benzyloxy)phenyl]benzaldehyde” is a benzaldehyde derivative . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .
Synthesis Analysis
The synthesis of “2-[4-(Benzyloxy)phenyl]benzaldehyde” involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .Molecular Structure Analysis
The molecular structure of “2-[4-(Benzyloxy)phenyl]benzaldehyde” can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(Benzyloxy)phenyl]benzaldehyde” can be found in databases like PubChem and ChemSpider .Applications De Recherche Scientifique
Synthesis of Biologically Active Intermediates : Duan et al. (2017) describe a high-efficiency method for synthesizing 2-((4-substituted phenyl) amino) benzaldehyde, an important intermediate in the development of anticancer drugs. This synthesis involves nucleophilic substitution, reduction, and oxidation reactions, highlighting the role of benzaldehyde derivatives in medicinal chemistry (Duan, Li, Tang, Li, & Xu, 2017).
Photochemical Studies : Pedersen et al. (1970) explored the photolysis of 2-phenyl-3,1-benzoxathian-4-one, leading to the formation of benzaldehyde. This study provides insights into the photochemical properties of benzaldehyde derivatives and their potential applications in the field of photochemistry (Pedersen, Lawesson, Klemmensen, & Kolc, 1970).
Monoamine Oxidase Inhibitors : Bernard et al. (1995) conducted a study on substituted acylhydrazones of various aromatic aldehydes, including 4-(benzyloxy)benzaldehyde. They found that the 4-(benzyloxy)phenyl group contributed to high lipophilicity and led to potent monoamine oxidase inhibitors, which could be used in treating neurodegenerative diseases (Bernard, Paillat, Oddos, Seman, & Milcent, 1995).
Synthesis of Azo-Pyrazoline Derivatives : Hawaiz and Samad (2012) synthesized a series of biologically active azo-pyrazoline derivatives using a process that involved the reaction of benzaldehyde derivatives with various compounds. This study highlights the utility of benzaldehyde derivatives in creating new compounds with potential antibacterial properties (Hawaiz & Samad, 2012).
Polymer Synthesis and Characterization : Coskun et al. (1998) worked on the polymerization of benzaldehyde derivatives, analyzing the thermal degradation of these polymers. This research contributes to understanding the applications of benzaldehyde derivatives in polymer science (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Synthesis of Naphthoquinones : Martínez et al. (2005) conducted studies on the chemistry of 2-(2-oxo-3-phenylpropyl)benzaldehydes, providing a novel and efficient synthesis method for naphthoquinones, which are important in various chemical applications (Martínez, Fernández, Estévez, Estévez, & Castedo, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-phenylmethoxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-14-18-8-4-5-9-20(18)17-10-12-19(13-11-17)22-15-16-6-2-1-3-7-16/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNCDZJRNRRUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602439 | |
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Benzyloxy)phenyl]benzaldehyde | |
CAS RN |
893736-26-0 | |
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B113150.png)
![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113151.png)

![5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B113154.png)


